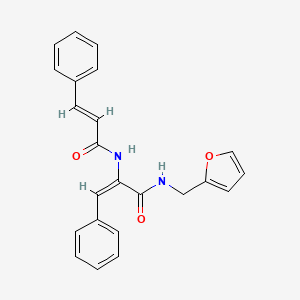
2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the acrylamide family and has been studied extensively for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor cell growth, and enhance the immune system. Additionally, this compound has been found to have antioxidant properties, which may protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide in lab experiments include its potential therapeutic properties, high yield synthesis method, and ability to target specific enzymes and proteins. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action is not fully understood, and there may be potential side effects that have not yet been identified.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide. One area of research could focus on identifying the specific enzymes and proteins that this compound targets and understanding the underlying mechanisms of action. Additionally, there is a need for further research on the potential therapeutic uses of this compound in the treatment of neurodegenerative diseases and other conditions. Finally, future research could explore the development of new drugs based on 2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide and its derivatives.
Synthesemethoden
The synthesis of 2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide is a multistep process that involves the reaction of cinnamic acid, furfural, and phenylacetic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity of the final product. The yield of the synthesis method is generally high, making it a feasible option for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-22(14-13-18-8-3-1-4-9-18)25-21(16-19-10-5-2-6-11-19)23(27)24-17-20-12-7-15-28-20/h1-16H,17H2,(H,24,27)(H,25,26)/b14-13+,21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNLFOUGLKPTPB-VXUIJSMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4930622.png)
![1-methyl-4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4930632.png)
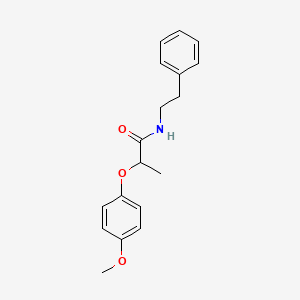
![methyl 4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4930647.png)
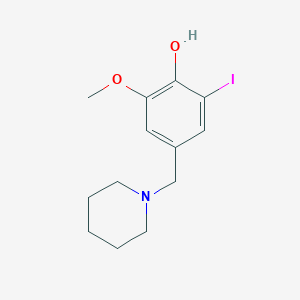
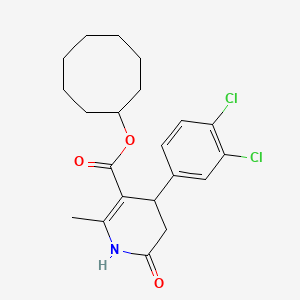
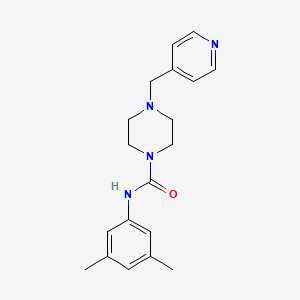

![4-{[(4-methyl-8-quinolinyl)amino]methyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4930688.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4930689.png)
![1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930692.png)
![8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4930712.png)
![5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930713.png)
![ethyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4930730.png)